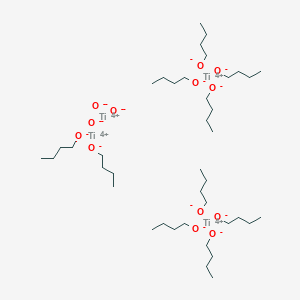
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 872624-52-7 . It has a molecular weight of 345.06 . The IUPAC name for this compound is methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is 1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Synthesis and Application in Anticancer Agents
Synthesis of Nilotinib : Wang Cong-zhan (2009) describes the synthesis of Nilotinib, an antitumor agent, using various compounds including trifluoromethylphenylamine, a compound structurally related to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. This process involves multiple steps of protection, hydrolysis, and condensation, demonstrating the application of similar compounds in cancer treatment (Wang Cong-zhan, 2009).
Synthesis of Anticancer Drug DACA : S. Gamage et al. (1997) reported the synthesis of substituted acridine-4-carboxylic acids leading to the production of DACA, an anticancer drug. Their study highlights the use of compounds like Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in the development of effective cancer treatments (S. Gamage et al., 1997).
Chemical Synthesis and Structure Analysis
Synthesis of Hydrolysis and Saponification Products : Pedro A. Alemán et al. (1999) studied the hydrolysis and saponification of methyl benzoates, including trifluoromethylbenzoates, under high temperatures. This research is crucial for understanding the chemical behavior and potential applications of compounds like Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in various reactions (Pedro A. Alemán et al., 1999).
Study of Molecular Structures : J. Portilla et al. (2007) investigated the hydrogen-bonded supramolecular structures of various substituted benzoates. Their research provides insights into the molecular arrangements and interactions of compounds similar to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, which is essential for understanding its potential applications in material science and pharmacology (J. Portilla et al., 2007).
Exploration of Novel Chemical Reagents : J. Casimir et al. (2002) described the use of methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an efficient reagent for N-phthaloylation of amino acids and derivatives. This study underscores the role of compounds structurally related to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in novel chemical synthesis processes (J. Casimir et al., 2002).
Development of Enzyme Inhibitors : M. S. Shaik et al. (2020) synthesized compounds for potential α-glucosidase inhibitory activity. Their work highlights the use of trifluoromethylphenyl compounds in developing inhibitors for enzymes, suggesting possible applications for Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in biochemical research and drug development (M. S. Shaik et al., 2020).
Safety And Hazards
“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305, P351, P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCBGAMVQYUDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700956 | |
| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
CAS RN |
872624-52-7 | |
| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

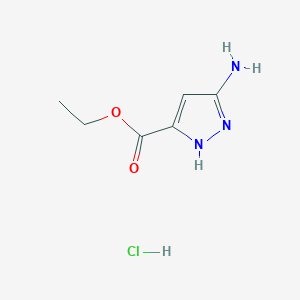
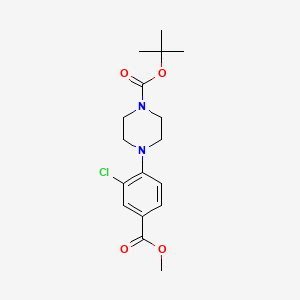
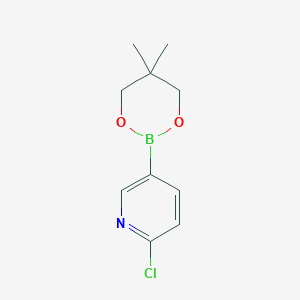
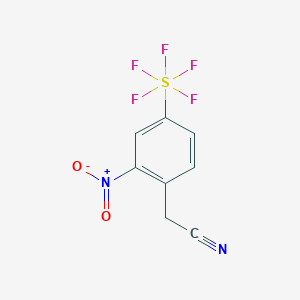
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)





